molecular formula C5H11NO2 B8743185 N-(1-methoxyethyl)acetamide CAS No. 55204-51-8

N-(1-methoxyethyl)acetamide

Cat. No.: B8743185
CAS No.: 55204-51-8
M. Wt: 117.15 g/mol
InChI Key: RYGPJMDKDKHOTB-UHFFFAOYSA-N
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Description

N-(1-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

55204-51-8

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

N-(1-methoxyethyl)acetamide

InChI

InChI=1S/C5H11NO2/c1-4(7)6-5(2)8-3/h5H,1-3H3,(H,6,7)

InChI Key

RYGPJMDKDKHOTB-UHFFFAOYSA-N

Canonical SMILES

CC(NC(=O)C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 7869 kg of a recovered acetal solution comprising 74.4 wt % dimethylacetal, 13.8 wt % methanol, 7.5 wt % acetaldehyde, 3.3 wt % methyl acetate and 1 wt % water obtained in the water separation step described below and 144 kg of methanol obtained in the N-vinylacetamide concentration step described below, there was added an additional 15 kg of methanol, and then 212 kg of recycled solution comprising 11.0 wt % acetamide, 54.4 wt % N-vinylacetamide, 32.2 wt % N-(1-methoxyethyl)acetamide and 2.4 wt % of other components obtained by the filtrate recovery step described below, 239 kg of acetamide and 165 kg of acetaldehyde were added thereto and thoroughly mixed to prepare a reaction starting solution. The molar ratio of the N-vinylacetamide and the N-(1-methoxyethyl)acetamide, acetamide, acetal, acetaldehyde, water and methanol in the mixture was 1:0.28:3.14:46.4:12.3:3.64:27.8. In terms of "moieties" the proportion was "amide":"ethylidene":"methoxy":"water"=1:13.2:26.6:3.5. Of this starting material, 450 L was fed each hour through the top of a reactor filled with 150 L of the strongly acidic ion-exchange resin "Dowex MSC-1" (registered trademark). Warm water at 40° C. was poured over the jacket of the reactor to maintain a reaction temperature of 40° C. The reaction results were calculated based on quantitative analysis by gas chromatography, after neutralization of the reaction solution obtained through the outlet at the bottom of the reactor. Based on the reaction results, the N-(1-methoxyethyl)acetamide yield (with respect to acetamide+N-(1-methoxyethyl)acetamide+N-vinylacetamide) was 88.0%, and the ethylidene bisacetamide yield as a reaction by-product (calculated on the same standard as the N-(1-methoxyethyl)acetamide yield) was 4.0%.
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0 (± 1) mol
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reactant
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[Compound]
Name
acetal
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
amide
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reactant
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Reaction Step Eight
Quantity
15 kg
Type
solvent
Reaction Step Nine
[Compound]
Name
recycled solution
Quantity
212 kg
Type
reactant
Reaction Step Ten
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0 (± 1) mol
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reactant
Reaction Step Eleven
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reactant
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Reaction Step Thirteen
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239 kg
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reactant
Reaction Step Fourteen
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165 kg
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Synthesis routes and methods II

Procedure details

A mixture was prepared containing 19.1 g of a mixture comprising 6.9 wt % acetamide, 57.4 wt % N-vinylacetamide and 35.6 wt % N-(1-methoxyethyl)acetamide (hereunder referred to as "NVA mixture"), 726.5 g of a mixture comprising 96.0 wt % dimethylacetal, 0.1 wt % acetaldehyde, 2.9 wt % methanol, 0.23 wt % water and 0.27 wt % hemiacetal (hereunder referred to as "acetal starting material"), 86.7 g of acetaldehyde, 126.7 g of methanol, 27.8 g of acetamide, 6.8 g of N-vinylacetamide and 9.9 g of water. The molar ratio of the N-vinylacetamide and the N-(1-methoxyethyl)acetamide, acetamide, acetal, acetaldehyde, water and methanol in the mixture was 1:0.36:2.4:37.2:9.7:3.1:22.3. In terms of "moieties" the proportion was "amide":"ethylidene":"methoxy":"water"=1:12.9:26.0:3.4. The components were thoroughly mixed to prepare the reaction starting solution, and 50 ml thereof was fed each hour through the top of a reaction column with an inner diameter of 25 mm filled with 10 ml of the strongly acidic ion-exchange resin "Dowex MSC-1" (registered trademark). Warm water at 40° C. was poured over the jacket of the reactor to maintain a reaction temperature of 40° C. The reaction results were calculated based on quantitative analysis by gas chromatography, after neutralization of the reaction solution obtained through the outlet at the bottom of the reactor. Based on the reaction results after 7 hours, the N-(1-methoxyethyl)acetamide yield (with respect to acetamide+N-(1-methoxyethyl)acetamide+N-vinylacetamide) was 87.4%, and the ethylidene bisacetamide yield as a reaction by-product (calculated on the same standard as the N-(1-methoxyethyl)acetamide yield) was 5.2%.
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[Compound]
Name
acetal
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Reaction Step Four
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Reaction Step Five
[Compound]
Name
amide
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mixture
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19.1 g
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[Compound]
Name
mixture
Quantity
726.5 g
Type
reactant
Reaction Step Eleven
[Compound]
Name
dimethylacetal
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Type
reactant
Reaction Step Eleven
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reactant
Reaction Step Eleven
[Compound]
Name
hemiacetal
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reactant
Reaction Step Eleven
Quantity
86.7 g
Type
reactant
Reaction Step Eleven
Quantity
27.8 g
Type
reactant
Reaction Step Eleven
Quantity
6.8 g
Type
reactant
Reaction Step Eleven
Name
Quantity
9.9 g
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solvent
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126.7 g
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Synthesis routes and methods III

Procedure details

The pyrolysis apparatus consisted of a 250 ml 3-neck flask for vaporization immersed in an oil bath at 150° (fitted with a nitrogen inlet, a dropping funnel, a magnetic stirrer and an outlet to the pyrolysis tube); a quartz (20 inch×1inch) pyrolysis tube (packed with stainless steel shavings and heated to 580° C. with a heating tape); and two traps, the first in ice-water and the second in CO2 acetone. The internal pressure was 7-10 mm and the internal nitrogen flow was ~1 liter/min. (~10 ml/min. at 1 atm). The N-α-methoxy-ethyl acetamide was added to the vaporization flask in small (25 grams) portions to prevent the disproportionation that sometime occurred with larger quantities being heated longer times. The N-α-methoxy-ethyl acetamide evapoarated and passed through the pyrolysis tube at ~1 gram/min. In a typical run 103 grams of N-α-methoxy-ethyl acetamide gave 3.5 grams of residue and 72 grams of N-vinyl acetamide. The residues in the two traps were combined, diluted with 75 ml of MeOH, treated with 1 gram of activated charcoal. The methanol was evaporated and the residue distilled 79°-80° at 1.7 mm to give 71 grams of white crystals (95%).
[Compound]
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stainless steel
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CO2 acetone
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